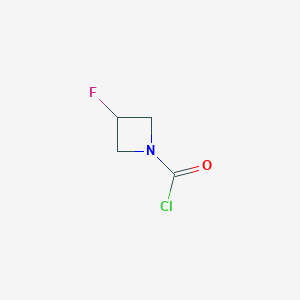![molecular formula C15H18N4O4S B2745176 1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1574615-02-3](/img/structure/B2745176.png)
1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MPS and is a member of the pyrazole family of compounds. MPS has been found to have a range of interesting properties, including anti-inflammatory and anti-cancer properties. In
科学的研究の応用
MPS has been found to have a range of interesting properties that make it a promising candidate for various medical applications. One of the most significant applications of MPS is in the treatment of inflammatory diseases. MPS has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation in the body. This property of MPS makes it a potential candidate for the treatment of conditions such as arthritis, asthma, and inflammatory bowel disease.
Another significant application of MPS is in the treatment of cancer. MPS has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MPS has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis.
作用機序
The mechanism of action of MPS is not fully understood. However, it is believed that MPS exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways in the body. MPS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. MPS has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cancer development.
Biochemical and Physiological Effects:
MPS has been found to have a range of biochemical and physiological effects. MPS has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation in the body. MPS has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. MPS has been found to inhibit the migration and invasion of cancer cells, which are important processes in the development of cancer metastasis.
実験室実験の利点と制限
One of the significant advantages of MPS is its ability to inhibit the activity of specific enzymes and signaling pathways in the body. This property of MPS makes it a potential candidate for the treatment of various medical conditions. However, one of the limitations of MPS is its low solubility in water, which can make it challenging to administer in vivo. This limitation can be overcome by developing suitable formulations of MPS that improve its solubility in water.
将来の方向性
There are several future directions for the research on MPS. One of the potential future directions is the development of MPS-based formulations for the treatment of inflammatory diseases and cancer. Another potential future direction is the identification of specific enzymes and signaling pathways that are inhibited by MPS, which can provide insights into the mechanism of action of MPS. Additionally, the development of MPS analogs with improved solubility and bioavailability can further enhance the potential applications of MPS in the field of medicine.
Conclusion:
In conclusion, MPS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPS has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various medical conditions. The synthesis of MPS involves the reaction between 4-phenylpiperazine and 1-methyl-3-(4-sulfonylphenyl)-1H-pyrazole-4-carboxylic acid in the presence of a suitable solvent. The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the body. MPS has several advantages and limitations for lab experiments, and there are several future directions for the research on MPS, including the development of MPS-based formulations and the identification of specific enzymes and signaling pathways inhibited by MPS.
合成法
The synthesis of MPS involves the reaction between 4-phenylpiperazine and 1-methyl-3-(4-sulfonylphenyl)-1H-pyrazole-4-carboxylic acid in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of MPS can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
特性
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)sulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-11-13(15(20)21)14(16-17)24(22,23)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUFPRNKRKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

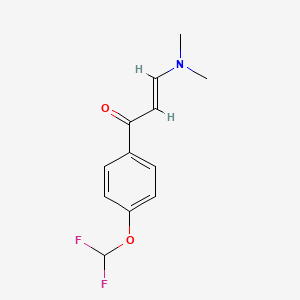
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2745098.png)
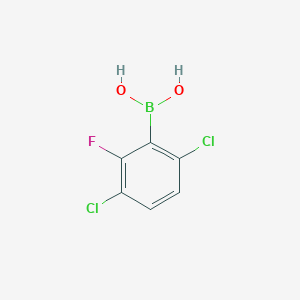
![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)
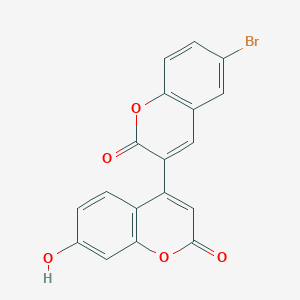
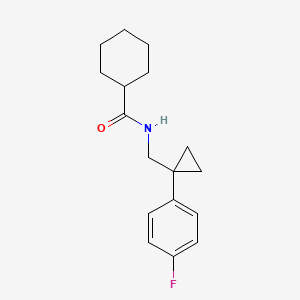
![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)
